1-(1-ethyl-3-methyl-1H-pyrazol-5-yl)ethan-1-amine
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Overview
Description
1-(1-ethyl-3-methyl-1H-pyrazol-5-yl)ethan-1-amine is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-ethyl-3-methyl-1H-pyrazol-5-yl)ethan-1-amine typically involves the reaction of 1-ethyl-3-methyl-1H-pyrazole with ethanamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst may be used to enhance the reaction rate .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems and advanced purification techniques ensures the production of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
1-(1-ethyl-3-methyl-1H-pyrazol-5-yl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles and amine derivatives, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
1-(1-ethyl-3-methyl-1H-pyrazol-5-yl)ethan-1-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound is used in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 1-(1-ethyl-3-methyl-1H-pyrazol-5-yl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites, leading to changes in their biological functions. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 1-ethyl-4-methyl-1H-pyrazol-5-amine
- 3-methyl-1H-pyrazol-5-amine
- 1-ethyl-5-methyl-1H-pyrazol-4-amine dihydrochloride
Uniqueness
1-(1-ethyl-3-methyl-1H-pyrazol-5-yl)ethan-1-amine stands out due to its unique substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C8H15N3 |
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Molecular Weight |
153.22 g/mol |
IUPAC Name |
1-(2-ethyl-5-methylpyrazol-3-yl)ethanamine |
InChI |
InChI=1S/C8H15N3/c1-4-11-8(7(3)9)5-6(2)10-11/h5,7H,4,9H2,1-3H3 |
InChI Key |
SDOPFNRIFUOVRV-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC(=N1)C)C(C)N |
Origin of Product |
United States |
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